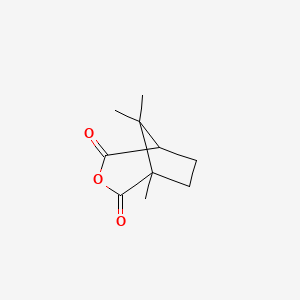

Camphoric anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Camphoric anhydride, also known as (±)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, is a compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 . It is used in the synthesis of aliphatic-aromatic copolyesters .

Synthesis Analysis

This compound can be synthesized from camphoric acid and aliphatic or aromatic diamine . The synthesis involves refluxing mixtures of camphoric acid with the diamine without catalysts . The use of Lewis acids as catalysts has been shown to reduce the yield of the reaction products .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14O3 . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with alcohols to form esters and with amines to form amides . The general mechanism of these reactions involves a nucleophilic attack on the carbonyl followed by the removal of the leaving group .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.2164 . The photoluminescence of the red laser dye DCM2, doped into blended thin films of polystyrene (PS) and this compound (CA), redshifts as the CA concentration increases .

Applications De Recherche Scientifique

Enhanced Anticancer Activity

Camphoric anhydride has been utilized in the development of a prodrug named Camplatin, which combines this compound and cisplatin. Delivered in biodegradable nanoparticles, this system has shown improved anticancer activity over cisplatin alone, effectively overcoming drug resistance associated with cisplatin. This demonstrates the potential of this compound in enhancing the efficacy of existing cancer treatments (Qi et al., 2015).

Method of Synthesis

The synthesis of this compound has been a subject of research, with studies detailing methods such as unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol under oxygen. This method yields this compound with an 85% success rate, indicating a viable production process for this compound (Ji et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

Numéro CAS |

595-30-2 |

|---|---|

Formule moléculaire |

C10H14O3 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |

Clé InChI |

VFZDNKRDYPTSTP-QUBYGPBYSA-N |

SMILES isomérique |

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |

SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

SMILES canonique |

CC1(C2CCC1(C(=O)OC2=O)C)C |

| 76-32-4 595-31-3 595-30-2 |

|

Pictogrammes |

Irritant |

Origine du produit |

United States |

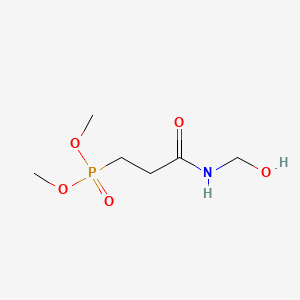

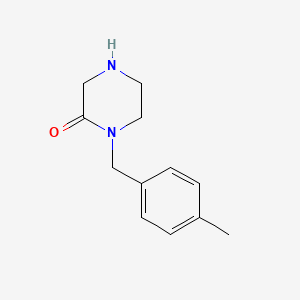

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

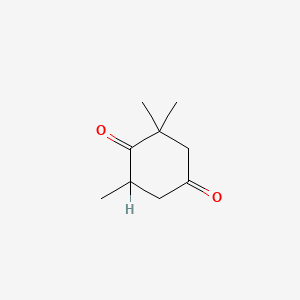

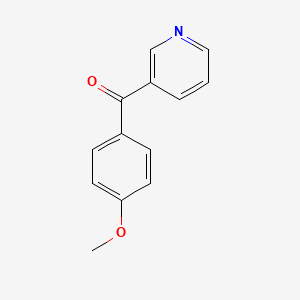

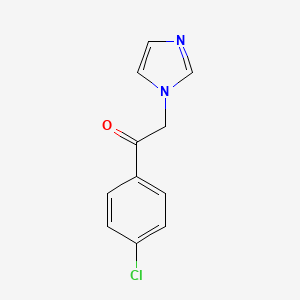

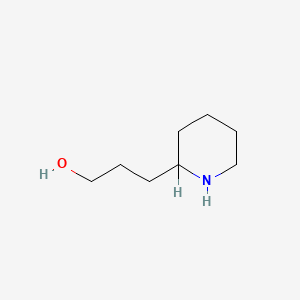

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.